molecular formula C6H14Cl2N2 B8192123 (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride

(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride

Cat. No.: B8192123
M. Wt: 185.09 g/mol
InChI Key: HTRKDYSITJJNHZ-PVNUIUKASA-N
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Description

(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is a bicyclic amine compound with significant interest in various scientific fields. Its unique structure, characterized by a bicyclo[2.2.1]heptane framework, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as norbornene derivatives.

    Cyclization: A key step involves the cyclization of these derivatives to form the bicyclic framework. This can be achieved through various cyclization reactions, including Diels-Alder reactions.

    Amine Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Norbornane derivatives: Compounds with similar bicyclic frameworks.

    Bicyclo[2.2.2]octane derivatives: Another class of bicyclic compounds with different ring sizes.

Uniqueness

(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinct chemical and biological properties compared to other bicyclic compounds.

Properties

IUPAC Name

(3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKDYSITJJNHZ-PVNUIUKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]1[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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